Cas no 941990-03-0 (1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide)

1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide
- 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide
- 941990-03-0
- 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-methylpiperidine-4-carboxamide
- 1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-methylpiperidine-4-carboxamide
- F2356-1169
- AKOS024643021
-
- Inchi: 1S/C17H25N3O4/c1-18-17(22)12-6-8-20(9-7-12)11-16(21)19-14-5-4-13(23-2)10-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,22)(H,19,21)
- InChI Key: OAJJFLQBGIBUMW-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(CC(NC2C=CC(=CC=2OC)OC)=O)CC1)NC
Computed Properties
- Exact Mass: 335.18450629g/mol
- Monoisotopic Mass: 335.18450629g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 79.9Ų
1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2356-1169-4mg |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-5mg |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-2μmol |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-5μmol |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-1mg |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-10μmol |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-2mg |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-3mg |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2356-1169-10mg |
1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-methylpiperidine-4-carboxamide |
941990-03-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
Additional information on 1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide
1-{(2,4-Dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide: A Comprehensive Overview
The compound with CAS No. 941990-03-0, known as 1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials synthesis. Recent studies have highlighted its promising properties, making it a subject of intense research interest.
The chemical structure of this compound is characterized by a piperidine ring system, which is a six-membered cyclic amine. The piperidine ring is substituted at the 4-position with a carboxamide group, which further connects to a (2,4-dimethoxyphenyl)carbamoylmethyl moiety. The presence of the dimethoxyphenyl group introduces significant electronic and steric effects, influencing the compound's reactivity and biological activity. The N-methyl substitution on the piperidine ring adds to the molecule's stability and enhances its lipophilicity, which is crucial for drug delivery applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving peptide coupling and nucleophilic substitution reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring its suitability for both academic and industrial applications. The synthesis of 1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide has been reported in several high-impact journals, underscoring its importance in modern organic synthesis.
In terms of biological activity, this compound has shown potential as a modulator of various cellular pathways. Preclinical studies suggest that it may act as an inhibitor of key enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development. Additionally, its ability to interact with specific receptors has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent findings indicate that it exhibits selective binding to certain targets, which could be exploited for therapeutic interventions.
The application of this compound extends beyond pharmacology into materials science. Its unique structural features make it a promising candidate for use in polymer chemistry and nanotechnology. Researchers have investigated its role as a building block for constructing advanced materials with tailored properties, such as self-healing polymers and stimuli-responsive systems. The incorporation of this compound into polymer networks has demonstrated enhanced mechanical properties and improved thermal stability.
From an environmental perspective, the toxicological profile of 1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide has been assessed in several studies. Results indicate that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is required to fully understand its long-term effects on ecosystems and human health.
In conclusion, 1-{(2,4-dimethoxyphenyl)carbamoylmethyl}-N-methylpiperidine-4-carboxamide (CAS No. 941990-03-0) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial innovation. As research continues to uncover new insights into its properties and functions, this compound is poised to play an increasingly important role in the development of novel therapeutic agents and advanced materials.
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